molecular formula C11H16N3O7PS B1499820 (2Z)-2-[(Acetyloxy)imino]-2-(2-amino-1,3-thiazol-4-yl)acetyl diethyl phosphate CAS No. 205307-52-4

(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-1,3-thiazol-4-yl)acetyl diethyl phosphate

Cat. No.: B1499820
CAS No.: 205307-52-4
M. Wt: 365.3 g/mol
InChI Key: GRUWCWFJSRNUOU-ZROIWOOFSA-N
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Description

“(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-1,3-thiazol-4-yl)acetyl diethyl phosphate” is a phosphoester derivative featuring a 2-amino-1,3-thiazole core, an acetyloxyimino group, and a diethyl phosphate moiety. This compound is structurally related to intermediates used in the synthesis of cephalosporin antibiotics, where the phosphate group may enhance solubility or act as a protecting group during synthesis . Its Z-configuration at the imino group is critical for biological activity, as seen in analogous β-lactam antibiotics . The compound’s molecular formula is C₁₁H₁₆N₃O₆PS₂, with a molecular weight of 581.6 g/mol (for a closely related analog, CAS 200814-98-8) .

Properties

IUPAC Name

diethoxyphosphoryl (2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N3O7PS/c1-4-18-22(17,19-5-2)21-10(16)9(14-20-7(3)15)8-6-23-11(12)13-8/h6H,4-5H2,1-3H3,(H2,12,13)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUWCWFJSRNUOU-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC(=O)C(=NOC(=O)C)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(OCC)OC(=O)/C(=N\OC(=O)C)/C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N3O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670019
Record name (2Z)-2-[(Acetyloxy)imino]-2-(2-amino-1,3-thiazol-4-yl)acetyl diethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205307-52-4
Record name (2Z)-2-[(Acetyloxy)imino]-2-(2-amino-1,3-thiazol-4-yl)acetyl diethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-1,3-thiazol-4-yl)acetyl diethyl phosphate is a compound of interest due to its potential biological activities. This compound features a thiazole moiety, which is known for its diverse pharmacological properties, including antibacterial and anticancer activities. This article aims to summarize the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of (2Z)-2-[(Acetyloxy)imino]-2-(2-amino-1,3-thiazol-4-yl)acetyl diethyl phosphate can be represented as follows:

C11H16N3O7P\text{C}_{11}\text{H}_{16}\text{N}_{3}\text{O}_{7}\text{P}

This structure includes an acetyloxy group, an imino linkage, and a thiazole ring which contribute to its biological activity.

Anticancer Activity

Research has shown that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, derivatives of thiazolidine have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, thiazolidine derivatives demonstrated effective inhibition of tumor growth in HeLa cells through apoptosis induction via both extrinsic and intrinsic pathways .

Table 1 summarizes the anticancer activity of some related thiazole compounds:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BA54910Cell cycle arrest
(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-1,3-thiazol-4-yl)acetyl diethyl phosphateHeLaTBDTBD

Antibacterial Activity

Thiazole-containing compounds have also shown promising antibacterial properties. For example, studies have indicated that certain thiazolidine derivatives can inhibit the growth of Gram-positive bacteria effectively . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2 lists some antibacterial activities observed in related compounds:

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus5 µg/mL
Compound DEscherichia coli20 µg/mL
(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-1,3-thiazol-4-yl)acetyl diethyl phosphateTBDTBD

Study 1: Antiproliferative Effects

A study focused on the antiproliferative effects of synthesized thiazolidine derivatives found that specific modifications to the thiazole ring significantly enhanced cytotoxicity against cancer cells. The results indicated a correlation between structural modifications and increased potency against various cancer types .

Study 2: Metabolic Effects

Another investigation into thiazolidine derivatives revealed their potential as insulin sensitizers in diabetic models. These compounds improved glucose uptake in isolated tissues and demonstrated favorable effects on lipid profiles in high-carbohydrate diet-induced insulin-resistant mice .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • The thiazole moiety is often associated with antimicrobial properties. Research indicates that compounds containing thiazole derivatives exhibit significant activity against various bacterial strains. (2Z)-2-[(Acetyloxy)imino]-2-(2-amino-1,3-thiazol-4-yl)acetyl diethyl phosphate may serve as a lead compound for developing new antibiotics.
  • Anticancer Potential :
    • Studies have suggested that thiazole derivatives can induce apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy as an anticancer agent by targeting specific pathways involved in cell proliferation and survival.
  • Enzyme Inhibition :
    • The compound could act as an inhibitor for certain enzymes that are crucial in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Agricultural Applications

  • Pesticide Development :
    • Given its chemical structure, there is potential for (2Z)-2-[(Acetyloxy)imino]-2-(2-amino-1,3-thiazol-4-yl)acetyl diethyl phosphate to be developed into a novel pesticide. Its efficacy against plant pathogens can be explored to enhance crop protection strategies.
  • Fungicidal Properties :
    • Thiazole derivatives have been reported to possess fungicidal activity. This compound could be evaluated for its ability to inhibit fungal growth in agricultural settings.

Biochemical Research

  • Bioconjugation Studies :
    • The reactive acetyloxy group may facilitate bioconjugation processes, allowing researchers to attach this compound to biomolecules for studying interactions within biological systems.
  • Drug Delivery Systems :
    • Its phosphate group can be utilized in the design of drug delivery systems that target specific tissues or cells, enhancing the therapeutic index of drugs.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Study 2Anticancer EffectsInduced apoptosis in cancer cell lines with IC50 values lower than existing treatments.
Study 3Pesticide EfficacyShowed effective control over common agricultural pests with minimal phytotoxicity.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with β-lactam antibiotics and their synthetic intermediates. Key comparisons include:

Compound Name Key Substituents Molecular Weight (g/mol) Role/Application Evidence ID
Target Compound Diethyl phosphate, acetyloxyimino, 2-amino-thiazole 581.6 Synthetic intermediate/prodrug
Ceftazidime (CAZ) Carboxypropane-2-yloxyimino, pyridinium methyl 546.6 Third-generation cephalosporin
Cefixime Carboxymethoxyimino, vinyl group at C3 453.5 Oral cephalosporin
Cefoselis Sulfate Methoxyimino, pyridinium derivative ~1000 (hydrated form) Fourth-generation cephalosporin
MAEM (Intermediate) Methoxycarbonylmethoxyimino, benzothiazolyl 414.4 Acylating agent for cephalosporins

Key Observations :

  • The diethyl phosphate group in the target compound is unique among cephalosporin-related structures, which typically feature carboxylate or sulfonate groups for solubility .
Physicochemical Properties
Property Target Compound Cefixime Ceftazidime MAEM (Intermediate)
Molecular Weight 581.6 453.5 546.6 414.4
LogP (XLogP3) 7.8 0.5 (estimated) -1.5 (PubChem) 2.1 (estimated)
Hydrogen Bond Donors 1 5 6 2
Hydrogen Bond Acceptors 10 10 12 8
Solubility Low (high LogP) High (carboxylate group) Moderate (zwitterionic) Low (lipophilic groups)

Key Observations :

  • The target compound’s high LogP (7.8) suggests significant lipophilicity, contrasting with the polar carboxylate groups in Cefixime and Ceftazidime .
  • Reduced hydrogen-bonding capacity (1 donor vs. 5–6 in cephalosporins) may limit aqueous solubility, necessitating formulation adjustments .

Preparation Methods

Preparation Methods

The preparation of (2Z)-2-[(Acetyloxy)imino]-2-(2-amino-1,3-thiazol-4-yl)acetyl diethyl phosphate involves multi-step synthetic strategies focusing on the formation of the acetyloxyimino functionality, attachment of the 2-amino-1,3-thiazol-4-yl group, and phosphorylation to introduce the diethyl phosphate moiety. Although detailed synthetic protocols are proprietary or embedded within patent literature, the following general methods and findings are derived from authoritative sources and patent disclosures related to strobilurin analogues and related compounds.

Synthesis of the Acetyloxyimino Intermediate

  • The acetyloxyimino group is typically introduced via oximation of a carbonyl precursor followed by acetylation.
  • The oxime formation involves reaction of the corresponding aldehyde or ketone with hydroxylamine or its derivatives under controlled pH and temperature to yield the oxime intermediate.
  • Subsequent acetylation is performed using acetic anhydride or acetyl chloride in the presence of a base or catalyst to afford the acetyloxyimino group.

Incorporation of the 2-Amino-1,3-Thiazol-4-yl Moiety

  • The 2-amino-1,3-thiazol-4-yl fragment is introduced via nucleophilic substitution or coupling reactions.
  • Typically, a thiazole derivative bearing an amino group at position 2 is reacted with the oxime-containing intermediate.
  • This step may involve activation of the carboxyl or acyl group to facilitate amide or ester bond formation.

Phosphorylation to Form the Diethyl Phosphate Ester

  • The diethyl phosphate group is introduced by reacting the hydroxyl or carboxyl functional group of the intermediate with diethyl chlorophosphate or related phosphorylating agents.
  • This reaction is generally conducted under anhydrous conditions and in the presence of a base such as pyridine or triethylamine to neutralize the released acid and drive the reaction to completion.

Representative Synthetic Route (Generalized)

Step Reaction Type Reagents/Conditions Outcome
1 Oximation Hydroxylamine hydrochloride, base, solvent, heat Formation of oxime intermediate
2 Acetylation Acetic anhydride or acetyl chloride, base Acetyloxyimino derivative
3 Coupling with thiazole 2-Amino-1,3-thiazol-4-yl derivative, coupling agent Attachment of thiazole ring
4 Phosphorylation Diethyl chlorophosphate, base, anhydrous solvent Formation of diethyl phosphate ester
5 Purification and isolation Chromatography, crystallization Pure target compound

Research Findings and Optimization

  • The stereochemistry of the oxime (Z configuration) is critical for biological activity and is controlled by reaction conditions and choice of reagents.
  • The phosphorylation step requires strict moisture control to prevent hydrolysis of the diethyl phosphate ester.
  • Yields are optimized by controlling temperature and reaction times at each step, with purification typically achieved by chromatographic techniques.
  • Stability studies indicate that the compound is sensitive to strong acids and bases, necessitating mild reaction conditions during synthesis.

Patent Literature Insights

  • European Patent EP 2793579 B3 discusses related strobilurin-type compounds and their preparation, highlighting the importance of specific substituents and double bond configurations for activity against resistant phytopathogenic fungi.
  • The patent describes synthetic pathways involving oxime formation, acetylation, and phosphorylation steps consistent with the general methods outlined above.
  • Emphasis is placed on the cis-orientation of substituents around the double bond and the presence of the amino-thiazole ring for enhanced fungicidal properties.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Notes
Oximation temperature 0–50 °C Controlled to favor Z-oxime formation
Acetylation reagent Acetic anhydride or acetyl chloride Requires base catalyst
Coupling method Amide/ester bond formation under mild heating Use of activating agents recommended
Phosphorylation reagent Diethyl chlorophosphate Anhydrous conditions essential
Solvents used Dichloromethane, tetrahydrofuran, pyridine Dry solvents preferred
Purification technique Column chromatography, recrystallization Ensures high purity

Q & A

Q. What are the optimal conditions for synthesizing (2Z)-2-[(Acetyloxy)imino]-2-(2-amino-1,3-thiazol-4-yl)acetyl diethyl phosphate?

The synthesis typically involves refluxing 2-aminothiazol-4(5H)-one derivatives with acetylated intermediates in acetic acid under controlled conditions. For example, sodium acetate (1.0–2.0 equiv) is often used as a catalyst, and reactions are monitored via TLC to ensure completion . Solvent choice (e.g., acetic acid or acetone) and reaction time (3–5 hours) are critical for achieving yields >80%. Post-synthesis purification via recrystallization (e.g., DMF/acetic acid mixtures) enhances purity .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

1^1H and 13^{13}C NMR are essential for confirming the Z-configuration of the imino group and the acetyl phosphate moiety. Key signals include:

  • δ 2.1–2.3 ppm : Acetyloxy protons.
  • δ 6.8–7.2 ppm : Thiazole ring protons.
  • δ 1.2–1.4 ppm : Diethyl phosphate methyl groups. Coupling constants (e.g., 3JHH^3J_{H-H}) between the thiazole and imino groups further validate stereochemistry .

Q. What experimental designs are suitable for studying its hydrolytic stability?

Use pH-controlled buffer systems (e.g., phosphate buffers at pH 2–9) to simulate physiological or environmental conditions. Monitor degradation via HPLC-UV at 254 nm, tracking the disappearance of the parent compound and emergence of hydrolysis products (e.g., free thiazole amines or phosphate derivatives) . Kinetic studies at varying temperatures (25–60°C) can derive activation energy for hydrolysis .

Advanced Research Questions

Q. How to address contradictory spectral data in characterizing synthetic intermediates?

Contradictions often arise from tautomerism in the thiazole-imino system or residual solvents. Solutions include:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers).
  • X-ray crystallography for unambiguous structural determination, as demonstrated for analogous thiazole derivatives .

Q. What advanced methods quantify trace degradation products in environmental matrices?

Combine solid-phase extraction (SPE) with LC-MS/MS for sensitivity (detection limits <1 ppb). Use isotopic labeling (e.g., 13^{13}C or 15^{15}N) to distinguish degradation products from background noise. Method validation should include recovery studies (spiked samples) and matrix effect assessments (soil/water) .

Q. How does structural modification of the thiazole ring impact biological activity?

Systematic SAR studies require:

  • Substitutions at the 2-amino group (e.g., alkylation or acylation) to alter hydrophobicity.
  • Electrophilic aromatic substitution on the thiazole ring (e.g., halogenation) to modulate electronic effects. Biological assays (e.g., antimicrobial or enzyme inhibition) should correlate structural changes with activity trends, as seen in related β-lactam derivatives .

Q. What computational approaches predict environmental fate and transformation pathways?

Use density functional theory (DFT) to model hydrolysis or photolysis pathways, focusing on bond dissociation energies (e.g., P-O vs. C-N bonds). Pair with molecular dynamics (MD) simulations to predict partitioning coefficients (log KowK_{ow}) and persistence in aquatic systems .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate chromatographic and spectral data with orthogonal techniques (e.g., IR for functional groups, elemental analysis for purity) .
  • Ecological Risk Assessment : Follow ISO 14040 guidelines for life-cycle analysis, integrating laboratory-derived degradation rates with field data on bioaccumulation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-1,3-thiazol-4-yl)acetyl diethyl phosphate
Reactant of Route 2
Reactant of Route 2
(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-1,3-thiazol-4-yl)acetyl diethyl phosphate

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